3,4-Methylenedioxyphenethyl bromide
Overview
Description
3,4-Methylenedioxyphenethyl bromide is a chemical compound that is related to a family of methylenedioxyphenyl compounds. These compounds are of interest due to their potential pharmacological properties and their role in the metabolism of various drugs and insecticides. The methylenedioxy group, in particular, is known to undergo enzymatic hydroxylation, which can affect the metabolic rate and action duration of certain substances .
Synthesis Analysis
The synthesis of 3,4-methylenedioxyphenethylamine, a related compound to this compound, has been described using a multi-step process. Starting with 3,4-methylenedioxy aniline, the intermediate 3,4-methylenedioxy bromobenzene is obtained through the Sandmeyer reaction. Subsequent reactions including the Grignard reaction, esterification, and the Gabriel reaction lead to the final product. The synthesis process is characterized by various yields at each step and the final structure is confirmed using IR spectrum and LC-MS techniques. The effects of temperature on each reaction step have been explored to optimize the conditions .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been established using various analytical techniques. For instance, a compound synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one was characterized by elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The definitive structure was confirmed by X-ray analysis. Such detailed structural elucidation is crucial for understanding the chemical behavior and potential applications of these compounds .
Chemical Reactions Analysis
The methylenedioxyphenyl compounds, including those related to this compound, participate in enzymatic hydroxylation reactions. These reactions are significant as they can influence the metabolism of drugs and insecticides by serving as alternate substrates for the microsome-reduced nicotinamide-adenine dinucleotide phosphate system. This enzymatic system is responsible for the hydroxylation of the methylene-C14 group, leading to the production of formate-C14 and expired C14O2 in vitro and in vivo .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of methylenedioxyphenyl compounds can be inferred. These compounds are likely to have distinct spectroscopic characteristics, as evidenced by the use of IR spectrum and LC-MS for structural characterization . Additionally, their reactivity in enzymatic hydroxylation suggests that they have specific chemical behaviors that can be exploited in metabolic studies . The synthesis of related compounds using electrochemical methods also indicates that these compounds can participate in complex chemical reactions, leading to the formation of products with potential biomedical applications .
Scientific Research Applications
Fumigation and Pest Control
3,4-Methylenedioxyphenethyl bromide has been used extensively as a fumigant for both pre-plant and post-harvest pest and pathogen control. The substance is particularly effective in controlling a broad spectrum of pests in various agricultural settings, including strawberry, pepper, tomato, and ornamental flower cropping systems. Despite its effectiveness, the use of methyl bromide, which is a key component in this compound, has been restricted due to its harmful effects on the ozone layer (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Synthesis Applications
This compound is used in chemical synthesis, specifically in the preparation of various phenethylamine compounds. A study demonstrated a novel method for synthesizing 3,4-methylenedioxy phenethylamine, starting from 3,4-methylenedioxy aniline, using the intermediate 3,4-methylenedioxy bromobenzene. This method involved several reactions including Sandmeyer reaction, Grignard reaction, esterification, and Gabriel reaction, showing its versatile application in synthetic chemistry (Yuan-bin, 2007).
Environmental Impact and Alternatives
Research has also been conducted on the environmental impact of methyl bromide and the development of alternative substances. Studies have focused on the capture and degradation of methyl bromide to mitigate its negative impact on the atmosphere, exploring techniques such as using granular activated carbon (GAC) for CH3Br capture and thiosulfate for its destruction (Yang, Li, Walse, & Mitch, 2015). Additionally, alternatives to methyl bromide treatments for stored-product and quarantine insects have been investigated, including physical control methods and fumigant replacements like phosphine and sulfuryl fluoride (Fields & White, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine . The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body temperature .
Mode of Action
The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling .
Biochemical Pathways
The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects . .
Pharmacokinetics
Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase . This can significantly impact the compound’s bioavailability.
Result of Action
Given its structural similarity to other phenethylamines, it may have psychoactive properties . It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown . .
properties
IUPAC Name |
5-(2-bromoethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARPEUWUWIJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480463 | |
Record name | 3,4-Methylenedioxyphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57587-02-7 | |
Record name | 3,4-Methylenedioxyphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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